molecular formula C15H16N4O2 B8748160 5-(2-Hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

5-(2-Hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one

Cat. No.: B8748160
M. Wt: 284.31 g/mol
InChI Key: LWPFLYVDEFNFBW-UHFFFAOYSA-N
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Description

5-(2-Hydroxyphenyl)-1-methyl-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.31 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C15H16N4O2

Molecular Weight

284.31 g/mol

IUPAC Name

5-(2-hydroxyphenyl)-1-methyl-3-propyl-6H-pyrazolo[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C15H16N4O2/c1-3-6-10-12-13(19(2)18-10)15(21)17-14(16-12)9-7-4-5-8-11(9)20/h4-5,7-8,20H,3,6H2,1-2H3,(H,16,17,21)

InChI Key

LWPFLYVDEFNFBW-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NN(C2=C1N=C(NC2=O)C3=CC=CC=C3O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 5-(2-allyloxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (0.25 g, 0.0008 mol), phenol (0.145 g, 0.0015 mol), piperidine (0.131 g, 0.0015 mol) and tetrakis(triphenylphosphine)palladium(O) (0.046 g, 0.00004 mol) in absolute ethanol (5 ml) was refluxed overnight under nitrogen. The mixture was allowed to cool, the solvent evaporated under vacuum and the residue dissolved in ethyl acetate (40 ml). This solution was washed with water (3×10 ml), 1M HCl (3×10 ml) and brine (1×10 ml). After drying (Na2SO4) and filtration, the filtrate was evaporated under vacuum to give the crude product. The title phenol (0.021 g, 10%) was obtained after trituration with diethyl ether and crystallisation from ethyl acetate/pentane, m.p. 233°-238° C. Found: C,63.17; H,5.65; N, 19.52. C15 H16N4O2 requires C,63.36; H, 5.67; N, 19.71%.
Name
5-(2-allyloxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
0.131 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.046 g
Type
catalyst
Reaction Step One
Yield
10%

Synthesis routes and methods II

Procedure details

Name
C=CCOc1ccccc1-c1nc2c(CCC)nn(C)c2c(=O)[nH]1
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reactant
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Quantity
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reactant
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Name
Quantity
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Quantity
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Synthesis routes and methods III

Procedure details

A mixture of 5-(2-allyloxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one (0.25 g, 0.0008 mol), phenol (0.145 g, 0.0015 mol), piperidine (0.131 g, 0.0015 mol) and tetrakis-(triphenylphosphine)palladium(0) (0.046 g, 0.00004 mol) in absolute ethanol (5 ml) was refluxed overnight under nitrogen. The mixture was allowed to cool, the solvent evaporated under vacuum and the residue dissolved in ethyl acetate (40 ml). This solution was washed with water (3×10 ml), 1M HCl (3×10 ml) and brine (1×10 ml). After drying (Na2SO4) and filtration, the filtrate was evaporated under vacuum to give the crystallisation from ethyl acetate/pentane, m.p 233-238° C. Found: C, 63.17; H, 5.65; N, 19.52. C15H16N4O2 requires C, 63.36; H, 5.67; N, 19.71%.
Name
5-(2-allyloxyphenyl)-1-methyl-3-n-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.145 g
Type
reactant
Reaction Step One
Quantity
0.131 g
Type
reactant
Reaction Step One
[Compound]
Name
tetrakis-(triphenylphosphine)palladium(0)
Quantity
0.046 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One

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